molecular formula C16H18ClN3O4S B2507408 N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide CAS No. 1170855-25-0

N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Cat. No.: B2507408
CAS No.: 1170855-25-0
M. Wt: 383.85
InChI Key: ABJOINQSELUHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H18ClN3O4S and its molecular weight is 383.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging of Microglia

"N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide" related compounds have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). These compounds, such as [11C]CPPC, allow noninvasive imaging of reactive and disease-associated microglia, offering insights into neuroinflammation's role in neuropsychiatric disorders. This approach aids in understanding the microglial contribution to diseases like Alzheimer’s and Parkinson’s, providing a valuable tool in developing therapeutics for neuroinflammation and monitoring immunotherapy's neuroinflammatory effects (Horti et al., 2019).

Antimicrobial and Antiviral Activities

Compounds with the "this compound" structure have been explored for their antimicrobial and antiviral activities. For instance, thiophenes synthesized using the Gewald reaction displayed significant antimicrobial activity, indicating their potential as templates for developing new antimicrobial agents. These compounds, characterized by their furan and thiophene moieties, have shown promising results against various microbial strains, highlighting their significance in addressing antibiotic resistance challenges (Arora et al., 2013).

Synthesis and Characterization of New Compounds

Research has focused on synthesizing and characterizing new compounds with the "this compound" framework for various applications. These efforts include developing new carboxamides and sulfonamides with potential therapeutic applications, such as treating neuroinflammation and cancer. The detailed synthesis processes, structural analysis, and potential applications of these compounds are essential for advancing pharmaceutical and medicinal chemistry (Ignatovich et al., 2019).

Application in Bio-imaging

A phenoxazine-based fluorescent chemosensor incorporating a similar structural motif was developed for dual channel detection of Cd2+ and CN− ions. This chemosensor's application extends to bio-imaging in live cells and zebrafish, demonstrating its utility in environmental monitoring and biological studies. The development of such chemosensors provides tools for detecting harmful substances in biological systems, contributing to environmental safety and public health (Ravichandiran et al., 2020).

Properties

IUPAC Name

N-(2-chlorophenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-19-8-10-20(11-9-19)25(22,23)15-7-6-14(24-15)16(21)18-13-5-3-2-4-12(13)17/h2-7H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJOINQSELUHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.